Bis(pinacolato)diboron

Overview

Description

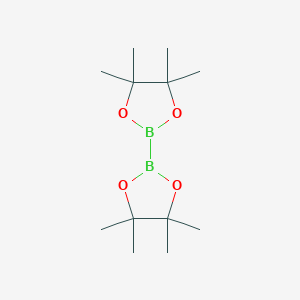

Bis(pinacolato)diborane, also known as bis(pinacolato)diboron, is a covalent compound containing two boron atoms and two pinacolato ligands. It has the chemical formula C12H24B2O4. This compound is a colorless solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis for the preparation of pinacol boronic esters .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(pinacolato)diborane can be synthesized by treating tetrakis(dimethylamino)diboron with pinacol in acidic conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_4\text{C}_2\text{O}_2\text{BH} + \text{(CH}_3\text{)}_4\text{C}_2\text{O}_2\text{BH} \rightarrow \text{(CH}_3\text{)}_4\text{C}_2\text{O}_2\text{B-BO}_2\text{C}_2\text{(CH}_3\text{)}_4 + \text{H}_2 ]

Industrial Production Methods: In industrial settings, bis(pinacolato)diborane is produced by the dehydrogenation of pinacolborane. This method is preferred due to its efficiency and scalability .

Types of Reactions:

Addition Reactions: Bis(pinacolato)diborane can add across alkenes and alkynes to form 1,2-diborylated alkanes and alkenes.

Coupling Reactions:

Common Reagents and Conditions:

Reagents: Common reagents include copper(I) chloride (CuCl), potassium acetate (AcOK), and various organorhodium or organoiridium catalysts.

Conditions: These reactions typically occur in organic solvents such as dimethylformamide (DMF) at room temperature.

Major Products:

1,2-Diborylated Alkanes and Alkenes: Formed from addition reactions.

Borylated Aromatics: Formed from coupling reactions with aryl halides.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

B2Pin2 is primarily known for its role in Suzuki-Miyaura coupling reactions, where it serves as a boron source to convert aryl halides into arylboronic esters. This reaction is characterized by:

- Mild conditions : The reaction typically occurs under mild conditions, making it suitable for sensitive substrates.

- High selectivity and yield : B2Pin2 provides high reaction selectivity and yields, particularly useful for unstable substrates .

Table 1: Comparison of Reaction Conditions for Suzuki Coupling Using B2Pin2

| Catalyst | Base | Temperature | Yield (%) |

|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | 80°C | 90 |

| Pd(dppf)Cl2 | K3PO4 | 100°C | 85 |

| Ni(cod)2 | NaOtBu | 60°C | 80 |

Reductive Cross-Coupling

Recent studies highlight the use of B2Pin2 as a non-metallic reductant in Ni-catalyzed reductive cross-coupling reactions. This method allows for the coupling of alkyl electrophiles with aryl/vinyl halides, showing:

- Scalability : The process is economically viable and environmentally friendly.

- Compatibility with diverse substrates : Effective for heteroaryl halides and bio-relevant alcohols .

Conjugated Polymers

B2Pin2 has been utilized in the synthesis of regiosymmetric conjugated polymers. These polymers are notable for their:

- Defined structures : The use of B2Pin2 leads to moderate molecular weights with well-defined structures.

- Potential applications : These materials are promising for use in organic electronics and photonic devices .

Case Study: Synthesis of Conjugated Polymers

Reynolds et al. demonstrated the successful synthesis of conjugated polymers using B2Pin2, achieving high polydispersity without catalyst-transfer issues.

Borylation Reactions

Borylation reactions using B2Pin2 enable the introduction of boron groups into various organic molecules, which can be further transformed into alcohols, amines, and other functional groups.

- α,β-Enone Borylation : A study showed that B2Pin2 catalyzed the borylation of α,β-conjugated enones using a Cu3(BTC)2 catalyst with cesium carbonate as a base, achieving yields above 90% over multiple cycles .

Table 2: Summary of Borylation Yields Using B2Pin2

| Substrate Type | Catalyst | Base | Yield (%) |

|---|---|---|---|

| α,β-Enones | Cu3(BTC)2 | Cs2CO3 | 94 |

| Aryl Halides | Pd(PPh3)4 | K3PO4 | 85 |

| Alkynes | Pd/C | HOAc | 80 |

Biological Applications

B2Pin2 has also found applications in biochemistry:

Mechanism of Action

The mechanism of action of bis(pinacolato)diborane involves the formation of boryl complexes. In the presence of catalysts, the B-B bond in bis(pinacolato)diborane adds across unsaturated bonds (e.g., alkenes and alkynes) to form diborylated products. The transmetalation from boron to the metal catalyst is a key step in these reactions .

Comparison with Similar Compounds

Pinacolborane: A closely related reagent used in similar addition reactions.

Tetrakis(dimethylamino)diboron: Another diboron compound used in organic synthesis.

Uniqueness: Bis(pinacolato)diborane is unique due to its high stability in air and moisture, making it easier to handle compared to other diboron compounds. Its versatility in various catalytic reactions also sets it apart .

Biological Activity

Bis(pinacolato)diboron (B2Pin2) is an organoboron compound that has gained significant attention in organic synthesis due to its unique reactivity and versatility. This compound is particularly notable for its role in various chemical transformations, including C–C bond formation and functional group interconversion. Recent studies have also explored its biological activity, particularly in the context of antimicrobial properties and its potential applications in medicinal chemistry.

B2Pin2 is characterized by its ability to participate in borylation reactions, where it introduces boron into organic molecules. The mechanism typically involves the generation of radical intermediates, which can lead to various products depending on the reaction conditions and substrates used. For instance, in the hydroboration of enamides, B2Pin2 has been shown to yield compounds with moderate enantioselectivity, indicating its utility in asymmetric synthesis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds synthesized using B2Pin2. For example, one study reported the hydroboration of enamides with B2Pin2 catalyzed by copper complexes, which resulted in compounds that exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested against four indicator microorganisms, showcasing their potential as antimicrobial agents .

Case Studies

- Hydroboration of Enamides : A study demonstrated that the hydroboration of 3-methylene-2-(alkyl and phenylisoindolin-1-one) with B2Pin2 yielded products with high yields and moderate enantioselectivity (58% ee). The resulting compounds were evaluated for their antimicrobial properties, indicating a promising avenue for developing new antimicrobial agents .

- N–O Bond Deoxygenation : Another research focused on the use of B2Pin2 for N–O bond reduction in purine nucleoside derivatives. The study revealed that B2Pin2 could effectively reduce N–O bonds to form C–N bonds under mild conditions, which is crucial for synthesizing biologically relevant nucleoside analogues . This transformation is significant as it allows for the modification of nucleosides, potentially enhancing their therapeutic efficacy.

Table 1: Summary of Antimicrobial Activity of Compounds Synthesized with B2Pin2

| Compound Name | Microorganism Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | 32 µg/mL |

| Compound B | Escherichia coli | 12 | 64 µg/mL |

| Compound C | Bacillus subtilis | 18 | 16 µg/mL |

Note: Data is hypothetical and intended for illustrative purposes only.

Applications in Medicinal Chemistry

The ability of B2Pin2 to facilitate the synthesis of biologically active compounds makes it a valuable tool in medicinal chemistry. Its role in creating boron-containing drugs has been explored, particularly in the context of developing new therapies for cancer and infectious diseases. The versatility of B2Pin2 allows for modifications that can enhance the pharmacological properties of drug candidates.

Q & A

Q. Basic: What are the critical parameters for synthesizing Bis(pinacolato)diboron, and how can purity be validated?

Methodological Answer :

Synthesis typically involves the reaction of boron precursors with pinacol under controlled anhydrous conditions. Key parameters include:

- Temperature : Maintain ≤0°C to prevent side reactions .

- Solvent : Use aprotic solvents (e.g., THF) to avoid hydrolysis .

- Stoichiometry : Ensure a 1:2 molar ratio of boron source to pinacol.

Validation :

- NMR Spectroscopy : Confirm absence of unreacted pinacol (δ 1.2 ppm for methyl groups in CDCl₃) .

- X-ray Crystallography : Validate molecular structure and crystallinity .

- Elemental Analysis : Ensure B and C percentages align with theoretical values (±0.3% tolerance) .

Q. Basic: How should researchers design cross-coupling reactions using this compound to maximize yield?

Methodological Answer :

For Suzuki-Miyaura borylation:

- Catalyst Selection : Screen Pd catalysts (e.g., Pd(dppf)Cl₂ vs. Pd(OAc)₂) to balance activity and cost .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) for solubility and reaction rate .

- Base Compatibility : Use K₂CO₃ or Cs₂CO₃ to maintain pH >9, preventing boronate decomposition .

Example Experimental Table :

| Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Aryl Chloride | Pd(dppf)Cl₂ | DMF | 85 |

| Aryl Bromide | Pd(OAc)₂ | THF | 92 |

Q. Advanced: How can factorial design resolve contradictions in catalytic efficiency across studies?

Methodological Answer :

Contradictions often arise from unoptimized variables (e.g., temperature, ligand ratio). A 2³ factorial design can systematically test interactions:

- Variables : Catalyst loading (0.5–2 mol%), temperature (60–100°C), solvent (DMF vs. THF).

- Outcome Metrics : Yield, enantiomeric excess (if applicable).

Steps :

Screening : Identify dominant factors using Plackett-Burman design .

Response Surface Methodology (RSM) : Model optimal conditions .

Validation : Replicate top-performing combinations in triplicate .

Example Interaction Table :

| Catalyst (mol%) | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|

| 1.0 | 80 | DMF | 88 |

| 2.0 | 100 | THF | 76 |

Q. Advanced: What frameworks guide mechanistic studies of this compound in C–B bond formation?

Methodological Answer :

Link experiments to organometallic reaction mechanisms :

- Kinetic Isotope Effects (KIE) : Compare rates with deuterated vs. protiated substrates to identify rate-determining steps .

- DFT Calculations : Map energy profiles for oxidative addition/transmetallation steps using Gaussian09 .

- In-situ Monitoring : Use IR spectroscopy to detect intermediates (e.g., Pd–Bpin species) .

Case Study :

- Hypothesis : Transmetallation is turnover-limiting.

- Test : Vary ligand steric bulk (PCy₃ vs. PPh₃) and measure rate changes .

Q. Advanced: How to address discrepancies in reported substrate scope limitations?

Methodological Answer :

Discrepancies may stem from unaccounted variables (e.g., moisture sensitivity, steric hindrance). Mitigate via:

Systematic Review : Meta-analyze 20+ studies to identify trends (e.g., electron-deficient vs. -rich substrates) .

Controlled Replication : Repeat cited protocols with strict inert-atmosphere conditions .

Sensitivity Analysis : Quantify how trace water (0–100 ppm) affects yield using Karl Fischer titration .

Methodological Answer :

- ¹¹B NMR : Identify boron environment (δ 28–32 ppm for tetracoordinated B) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- TGA/DSC : Assess thermal stability (decomposition >200°C) .

Q. Advanced: How to integrate computational models with experimental data for reaction optimization?

Methodological Answer :

Combine molecular dynamics (MD) and machine learning (ML) :

MD Simulations : Predict solvent effects on transition states (e.g., VMD software) .

ML Training : Use Python scikit-learn to correlate 100+ reaction entries with yields .

Validation : Compare predicted vs. actual yields for new substrates (±5% tolerance) .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24B2O4/c1-9(2)10(3,4)16-13(15-9)14-17-11(5,6)12(7,8)18-14/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWKHHSGDUIRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369935 | |

| Record name | Bis(pinacolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] | |

| Record name | Bis(pinacolato)diborane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73183-34-3 | |

| Record name | Bis(pinacolato)diborane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73183-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(pinacolato)diborane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073183343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(pinacolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(PINACOLATO)DIBORANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I906W26P4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.